molecular formula C20H17N3OS B3288166 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-48-2

3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No. B3288166
CAS RN: 850930-48-2
M. Wt: 347.4 g/mol
InChI Key: OVLYCPRZKRRHIL-UHFFFAOYSA-N
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Description

The compound “3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of imidazole derivatives involves various chemical reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Thiophene Containing Compounds

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Several commercially available drugs also contain thiophene nucleus .

Benzamide Containing Compounds

Benzamide derivatives have been reported to possess a wide range of therapeutic properties. They have been used as anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Anti-Tubercular Potential

Compounds containing imidazole and thiophene have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Inhibition of Collagen Synthesis

Compounds containing pyridine-2,4-dicarboxylic acid can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Pharmacophores

Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs . Therefore, the development of new imidazole derivatives like “3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide” can be a promising direction for future research.

properties

IUPAC Name

3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-9-15(12-14(13)2)20(24)22-19-18(16-6-5-11-25-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYCPRZKRRHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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